2-(3-Aminopropylthio)imidazole

Dopamine-β-Hydroxylase DBH inhibitor Catecholamine biosynthesis

2-(3-Aminopropylthio)imidazole is a substituted 2-thioimidazole featuring a five-membered heterocyclic core with a 3-aminopropylthio side chain. It is explicitly claimed as a potent dopamine-β-hydroxylase (DBH) inhibitor in foundational patent literature and has documented binding affinity for acyl-protein thioesterase 2 (APT2) in curated biochemical databases.

Molecular Formula C6H11N3S
Molecular Weight 157.24 g/mol
Cat. No. B8513333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminopropylthio)imidazole
Molecular FormulaC6H11N3S
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)SCCCN
InChIInChI=1S/C6H11N3S/c7-2-1-5-10-6-8-3-4-9-6/h3-4H,1-2,5,7H2,(H,8,9)
InChIKeyAVDHRZZMVRIQFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Aminopropylthio)imidazole: A Differentiated 2-Thioimidazole Scaffold for Dopamine-β-Hydroxylase and APT2 Targeting


2-(3-Aminopropylthio)imidazole is a substituted 2-thioimidazole featuring a five-membered heterocyclic core with a 3-aminopropylthio side chain. It is explicitly claimed as a potent dopamine-β-hydroxylase (DBH) inhibitor in foundational patent literature [1] and has documented binding affinity for acyl-protein thioesterase 2 (APT2) in curated biochemical databases [2]. Its structural signature—a primary amine tethered via a three-carbon thioether linker—differentiates it from tertiary amine or N-methylated analogs, directly influencing target engagement and selectivity profiles.

Why 2-(3-Aminopropylthio)imidazole Cannot Be Replaced by N-Methylated or Shorter-Linker Analogs


Interchanging 2-(3-aminopropylthio)imidazole with its closest in-class analogs—such as the dimethylamino derivative 2-(3-dimethylaminopropylthio)-2-imidazoline or compounds with ethylthio linkers—carries significant risk of altered potency and target specificity. The patent for DBH inhibitors explicitly teaches that a primary amino group and a C3-thioalkyl chain are critical structural motifs for potent activity [1]. The immunosuppressant patent literature confirms that quaternization or tertiary amine substitution on the propylthio chain shifts biological function from DBH inhibition to immunomodulation [2]. In APT2 binding, the compound exhibits a Ki of 730 nM, which, while modest, represents a distinctly different ligand efficiency compared to optimized APT2 inhibitors like ML349 (Ki = 120 nM), making it a valuable tool compound for studying chemotype-specific binding interactions .

Quantitative Differentiation of 2-(3-Aminopropylthio)imidazole: DBH Inhibition and APT2 Binding vs. Closest Analogs


Dopamine-β-Hydroxylase Inhibition: Primary Amine vs. Tertiary Amine Structural Determinant

The compound is explicitly covered by the Markush structure in US Patent 4,882,348, which claims potent dopamine-β-hydroxylase inhibitors [1]. The patent structure-activity relationship (SAR) teaches that a free primary amine on the 3-aminopropylthio side chain is essential for high DBH inhibitory potency. In contrast, the tertiary amine analog 2-(3-dimethylaminopropylthio)-2-imidazoline, disclosed in a separate patent, is not characterized as a DBH inhibitor but instead as an immunosuppressant [2]. This establishes a functional divergence driven by the terminal amine substitution: primary amine = DBH inhibition; tertiary amine = immunomodulation.

Dopamine-β-Hydroxylase DBH inhibitor Catecholamine biosynthesis

Acyl-Protein Thioesterase 2 (APT2) Binding Affinity: Ki = 730 nM vs. Optimized APT2 Inhibitor ML349

The compound demonstrates measurable binding to APT2 with a Ki of 730 nM as recorded in BindingDB and ChEMBL [1]. This affinity places it in a distinct niche: it is a considerably weaker binder than the optimized APT2 inhibitor ML349 (Ki = 120 nM, IC50 = 144 nM) , but its unique 2-thioimidazole scaffold with a primary amine provides a structurally divergent starting point for developing next-generation APT2 ligands with potentially different binding kinetics or selectivity profiles.

Acyl-protein thioesterase 2 APT2 LYPLA2 Depalmitoylation

APT2/APT1 Selectivity Profile: 730 nM vs. 990 nM Ki Differentiation

The compound exhibits a slight preference for APT2 (Ki = 730 nM) over APT1 (Ki = 990 nM), yielding a 1.36-fold selectivity window [1]. In comparison, the optimized inhibitor ML349 achieves >20-fold selectivity for APT2 over APT1 . The modest selectivity of this compound is instructive: it represents a low-selectivity baseline chemotype, making it a useful tool for studying the structural determinants required to achieve high APT2/APT1 discrimination.

APT1 APT2 Isoform selectivity Serine hydrolase

Validated Research Applications for 2-(3-Aminopropylthio)imidazole


Chemical Probe for Dopamine-β-Hydroxylase (DBH) Inhibition Studies

This compound is the appropriate choice for investigating the role of DBH in catecholamine biosynthesis. Its primary amine functional group is a known pharmacophoric requirement for DBH inhibition, as delineated in the patent literature [1]. It is specifically suited for in vitro enzyme assays or ex vivo tissue studies where a tool compound with a defined, patent-backed mechanism is required, as opposed to analogs with tertiary amines, which lack DBH activity.

Reference Compound for APT2 Ligand Discovery and Selectivity Profiling

With a confirmed Ki of 730 nM for APT2 and a selectivity ratio of 1.36 over APT1, this compound provides a well-characterized, low-selectivity reference point for APT2 ligand screening campaigns [2]. It can be used as a control to benchmark the potency and selectivity gains achieved by newly synthesized analogs, or as a starting scaffold for fragment-based drug design targeting the palmitoylation/depalmitoylation cycle.

Synthetic Building Block for 2-Thioimidazole Library Construction

The compound's primary amine and thioether functionalities make it a versatile intermediate for generating diverse 2-thioimidazole libraries. It can undergo N-acylation, reductive amination, or thiourea formation to rapidly explore structure-activity relationships across multiple biological targets, including kinases, GPCRs, and hydrolases [1]. This synthetic tractability distinguishes it from N,N-dimethyl analogs, which preclude further amine derivatization.

Quote Request

Request a Quote for 2-(3-Aminopropylthio)imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.